molecular formula C19H19N3O4S B6522812 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-5-phenyl-1H-pyrazole-3-carboxamide CAS No. 942678-45-7

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No. B6522812
CAS RN: 942678-45-7
M. Wt: 385.4 g/mol
InChI Key: GTSMHYXEQHKJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-5-phenyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-5-phenyl-1H-pyrazole-3-carboxamide is 385.10962727 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-5-phenyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-5-phenyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of F2465-0222 is the GABAA α5 receptor . This receptor is a subtype of the GABAA receptors, which are ligand-gated ion channels involved in inhibitory neurotransmission in the central nervous system.

Mode of Action

F2465-0222 acts as a negative allosteric modulator (NAM) of the GABAA α5 receptor . This means it binds to a site on the receptor different from the active site and reduces the receptor’s response to its ligand, GABA. This modulation alters the conformation of the receptor, reducing its affinity for GABA and thus decreasing the inhibitory effect of GABA on neuronal activity.

Result of Action

The modulation of GABAA α5 receptors by F2465-0222 can lead to changes in neuronal activity, potentially resulting in antidepressant effects . In animal models, F2465-0222 has demonstrated rapid and sustained reversal of chronic stress-induced depressive-like symptoms, including anhedonia, anxiety, and cognitive impairment .

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-19(20-12-16-7-4-9-26-16)17-11-18(14-5-2-1-3-6-14)22(21-17)15-8-10-27(24,25)13-15/h1-7,9,11,15H,8,10,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSMHYXEQHKJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NCC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-5-phenyl-1H-pyrazole-3-carboxamide

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